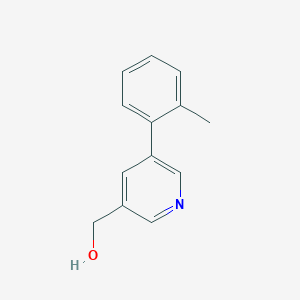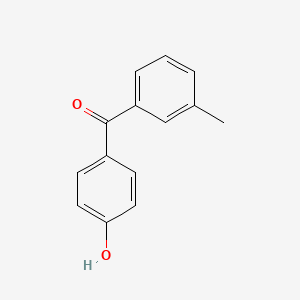
4-Hydroxy-3'-methylbenzophenone
Vue d'ensemble
Description
4-Hydroxy-3’-methylbenzophenone is an organic compound with the molecular formula C14H12O2 . It is also known by other names such as (4-Hydroxy-3-methylphenyl)(phenyl)methanone .
Synthesis Analysis
The synthesis of 4-Hydroxy-3’-methylbenzophenone can be achieved through various methods. One such method involves the preparation of Schiff bases of 4-hydroxy-3-methoxybenzaldehyde (vanillin) using various aromatic amines and a base catalyst in the presence of aqueous media .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3’-methylbenzophenone consists of a benzene ring attached to a phenyl group and a methanone group . The average mass of the molecule is 212.244 Da .Physical and Chemical Properties Analysis
4-Hydroxy-3’-methylbenzophenone is a pale-yellow solid that is readily soluble in most organic solvents .Applications De Recherche Scientifique
Ultraviolet Radiation Protection and Skincare
4-Hydroxy-3'-methylbenzophenone, also known as benzophenone-3 (BP-3), is commonly used as an ultraviolet filter in skincare products. It has been studied for its presence in various biological samples like urine, amniotic fluid, and placental tissue, suggesting its widespread use in sunscreens and skincare products (Ghazipura et al., 2017).
Solid-State Photochemistry
The solid-state photochemistry of methyl-substituted benzophenones, which includes compounds like this compound, has been explored. These studies focus on the behavior of these compounds under UV irradiation, providing insight into their stability and reactivity in solid states, relevant for materials science and pharmaceutical applications (Ito et al., 1987).
Polymer Stabilization
The compound has been examined for its role in stabilizing polymers. For instance, 2-Hydroxy-4′-vinylbenzophenone, a similar compound, has shown effectiveness in stabilizing polystyrene against light-induced degradation, indicating potential applications of similar compounds in polymer science (Hodgeman, 1979).
Analytical Chemistry and Environmental Monitoring
In analytical chemistry, this compound and its derivatives are crucial in developing methods for detecting environmental contaminants like parabens and triclosan in human milk, indicating their role in environmental monitoring and public health studies (Ye et al., 2008).
Biodegradation and Metabolic Studies
The metabolism and biodegradation pathways of benzophenone derivatives, including this compound, have been investigated in different organisms. For instance, studies on anaerobic degradation of phenolic compounds in bacteria show the conversion of these compounds into coenzyme A thioesters, which is critical for understanding environmental biodegradation processes (Biegert et al., 1993).
Drug and Cosmetic Industry
Methyl 4-hydroxybenzoate, a related compound, is extensively used in the cosmetic and pharmaceutical industries as a preservative. Studies on its structure and properties help in understanding its effectiveness and potential side effects, thus contributing to safer product formulations (Sharfalddin et al., 2020).
Safety and Hazards
Handling 4-Hydroxy-3’-methylbenzophenone requires caution. It can cause skin irritation and serious eye irritation. Inhalation may cause respiratory irritation. It is advised to wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
Orientations Futures
Propriétés
IUPAC Name |
(4-hydroxyphenyl)-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONRRMLXSPQLND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622681 | |
| Record name | (4-Hydroxyphenyl)(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71372-37-7 | |
| Record name | (4-Hydroxyphenyl)(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




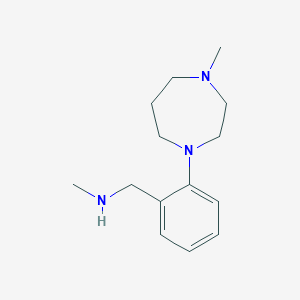

![1-[2-(Trifluoromethoxy)phenyl]piperidin-4-one](/img/structure/B1629829.png)

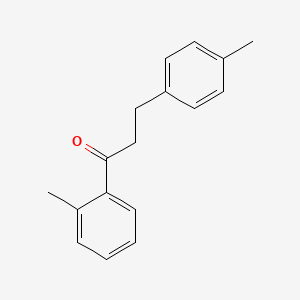
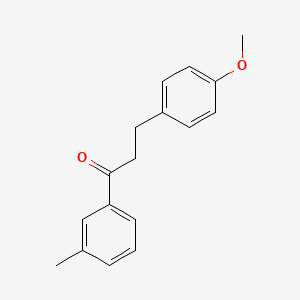
![4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1629835.png)
![4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1629836.png)

